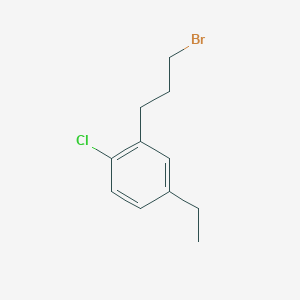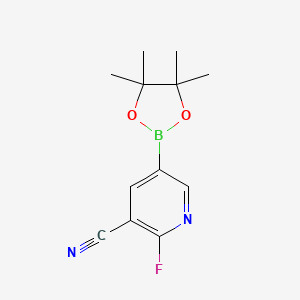![molecular formula C9H10N2O3S B14044073 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)
5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and applications in medicinal chemistry. This particular compound features an ethylsulfonyl group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various methods. One common approach involves the reaction of benzimidazole derivatives with ethylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzimidazole, ethylsulfonyl chloride, and a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Procedure: The benzimidazole is dissolved in the solvent, and the base is added to the solution. Ethylsulfonyl chloride is then added dropwise, and the reaction mixture is stirred for several hours until completion. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to ensure scalability and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding the parent benzimidazole.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern. Common conditions include the use of catalysts or activating agents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and different biological activities.
Substitution: Functionalized benzimidazole derivatives with diverse chemical and biological properties.
Applications De Recherche Scientifique
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
Mécanisme D'action
The mechanism of action of 5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to more potent and specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylsulfonyl Indole-Benzimidazole Derivatives: These compounds have similar structures but with a methylsulfonyl group instead of an ethylsulfonyl group.
Imidazolones: A family of heterocyclic compounds with similar core structures but different substituents.
Uniqueness
5-(Ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound may offer distinct advantages in terms of potency, selectivity, and stability compared to its methylsulfonyl counterparts and other similar compounds.
Propriétés
Formule moléculaire |
C9H10N2O3S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
5-ethylsulfonyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O3S/c1-2-15(13,14)6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
Clé InChI |
JNNZFANAYXZGRV-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)




![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)


